8-Hydroxyjulolidine
Overview
Description
8-Hydroxyjulolidine, also known as 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-ol, is a heterocyclic compound with the molecular formula C12H15NO. It is a derivative of julolidine, characterized by the presence of a hydroxyl group at the 8th position. This compound is known for its applications in fluorescence chemosensors and electrochemical studies .
Scientific Research Applications
8-Hydroxyjulolidine has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Hydroxyjulolidine can be synthesized through a one-step cyclization reaction involving 3-aminophenol or 1,3-dihydroxyaniline with 1,3-dihalopropane or its analogs. The reaction typically requires the presence of halogen, acyloxyl, sulfonyloxyl, or phosphoryloxyl groups as intermediates .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxyjulolidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted julolidine derivatives.
Mechanism of Action
The mechanism of action of 8-Hydroxyjulolidine primarily involves its role as a chromophore in fluorescence chemosensors. The hydroxyl group at the 8th position plays a crucial role in the electrochemical switching fluorescence study. The compound interacts with various molecular targets and pathways, leading to changes in fluorescence properties .
Comparison with Similar Compounds
Julolidine: Lacks the hydroxyl group at the 8th position.
8-Hydroxyquinoline: Similar structure but different ring system.
Coumarins: Similar applications in fluorescence studies but different core structure.
Uniqueness: 8-Hydroxyjulolidine is unique due to its specific hydroxyl group placement, which enhances its fluorescence properties and makes it a valuable compound in chemosensor applications .
Properties
IUPAC Name |
1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-11-6-5-9-3-1-7-13-8-2-4-10(11)12(9)13/h5-6,14H,1-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFUWJNBAQJABO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C(C=C2)O)CCCN3C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068286 | |
Record name | 1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41175-50-2 | |
Record name | 8-Hydroxyjulolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41175-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxyjulolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041175502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.208 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-HYDROXYJULOLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDF5635X33 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Q1: What makes 8-hydroxyjulolidine suitable for sensing applications?
A1: this compound exhibits fluorescence properties that change upon interaction with specific ions. This makes it an attractive building block for fluorescent probes. For example, researchers have designed probes incorporating this compound that selectively detect ions like HSO4-, Al3+, Cu2+, and Hg2+ in aqueous solutions. [, , , , , ] These probes often utilize Schiff base formation, where the aldehyde group of this compound-9-carboxaldehyde reacts with an amine group, leading to a change in fluorescence upon ion binding.
Q2: How does the structure of this compound contribute to its sensing ability?
A2: The structure of this compound, specifically the hydroxyl group and the nitrogen atom in the julolidine moiety, often enables the formation of intramolecular hydrogen bonds with specific ions. [, , ] This interaction, in combination with potential for extended conjugation through Schiff base formation, influences the molecule's electronic structure and thus its fluorescence properties.
Q3: Can you give a specific example of how this compound is used to detect a particular ion?
A3: A probe synthesized by coupling this compound-9-carboxaldehyde with 2-amino-1,3-propanediol demonstrated high selectivity for HSO4- in water. [] This selectivity stems from the specific interactions between the probe and HSO4-, leading to a distinct change in its UV-Vis absorption spectrum.
Q4: Beyond ion sensing, how else is this compound being utilized in chemical research?
A4: this compound and its derivatives are also explored as ligands in coordination chemistry. [, ] For instance, complexes with 3d transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized and characterized. [] These complexes showcase the versatility of this compound in coordinating with metal ions, opening possibilities for applications in catalysis and materials science.
Q5: Are there any studies on the optical properties of this compound-based metal complexes?
A5: Yes, researchers have investigated the absorption and photoluminescence properties of this compound-based metal complexes. [, ] The interaction between the ligand and the metal center influences the electronic structure of the complex, potentially leading to interesting optical properties.
Q6: Has this compound been incorporated into larger molecular structures?
A6: Yes, researchers have synthesized a fluorescent probe containing this compound linked to coumarin 343 via a PEG linker. [] This example highlights the potential of incorporating this compound into larger systems, broadening its potential applications in areas like bioimaging.
Q7: What computational chemistry methods have been employed to study this compound?
A7: Density functional theory (DFT) calculations have been used to optimize the structure of this compound and compare it with experimental data from X-ray crystallography. [] Such calculations provide insights into the molecule's electronic structure and its interactions with other molecules or ions.
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